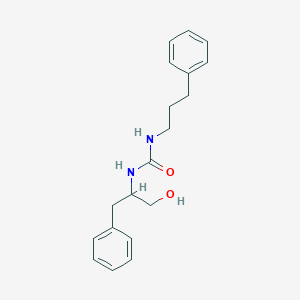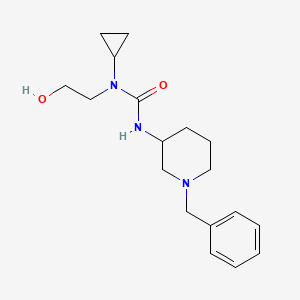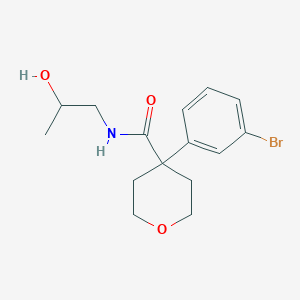
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide, also known as DFE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFE is a pyrrolidine derivative that has been shown to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide involves the inhibition of specific enzymes, including proteases and kinases. 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide binds to the active site of these enzymes, preventing their activity and leading to the inhibition of downstream signaling pathways. This inhibition can result in the suppression of various disease processes, including cancer cell proliferation and viral replication.
Biochemical and Physiological Effects
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been shown to exhibit potent inhibitory effects on various enzymes, which can lead to a range of biochemical and physiological effects. In cancer cells, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In viral infections, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been shown to inhibit viral replication, leading to the suppression of viral load. In addition, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage and reducing inflammation in the brain.
実験室実験の利点と制限
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting, making it readily available for research purposes. In addition, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied, and its mechanism of action is well understood, making it a useful tool for investigating various disease processes.
However, there are also limitations to using 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide in laboratory experiments. 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide is a synthetic compound that may not accurately mimic the effects of natural compounds in the body. In addition, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide may have off-target effects, leading to unintended consequences in experiments. Finally, the cost of synthesizing 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide may be prohibitive for some research groups.
将来の方向性
There are several future directions for the study of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide. One potential area of research is the development of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. In addition, further investigation into the neuroprotective effects of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide may lead to the development of new therapies for neurodegenerative diseases. Finally, the use of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide as a tool for investigating enzyme function and downstream signaling pathways may lead to new insights into disease processes and potential therapeutic targets.
Conclusion
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide, or 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further investigation into the therapeutic potential of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide may lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 3,4-difluoroaniline with ethyl 2-oxo-4-(2-hydroxyethyl)pyrrolidine-3-carboxylate in the presence of a suitable catalyst. The resulting product is then treated with ethyl chloroformate to obtain the final compound, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide. The synthesis of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide is a relatively simple process and can be carried out in a laboratory setting with ease.
科学的研究の応用
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory effects on certain enzymes, including proteases and kinases, which are involved in various disease processes. 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory diseases. In addition, 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-2-18(7-8-20)14(21)11-5-6-19(15(11)22)10-3-4-12(16)13(17)9-10/h3-4,9,11,20H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXDUZSZMXAWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1CCN(C1=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)


![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639488.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)

![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)
